molecular formula C29H30N2O7S B2792929 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate CAS No. 851092-86-9

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Cat. No. B2792929
CAS RN: 851092-86-9
M. Wt: 550.63
InChI Key: FWNVWCPLMPCYRO-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate, commonly known as MPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPTB is a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) enzyme, which is involved in the regulation of intracellular levels of cAMP. The inhibition of PDE by MPTB results in increased levels of cAMP, which in turn leads to a variety of biochemical and physiological effects.

Scientific Research Applications

Novel Compound Synthesis

Researchers have developed methods for synthesizing tetrahydrobenzo[b]pyrans using magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst. This approach highlights the use of green chemistry principles, emphasizing water as a solvent and ultrasonic conditions to enhance reaction rates and yields, demonstrating the compound's role in facilitating environmentally friendly synthetic routes (Elhamifar et al., 2018).

Antimicrobial Applications

A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating the phenylsulfonyl moiety have shown promising antimicrobial activities. This research indicates that certain derivatives exceeded the activity of reference drugs, offering new avenues for developing antimicrobial agents (Alsaedi et al., 2019).

Material Science Applications

The synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink paste demonstrate the compound's potential in enhancing the antimicrobial properties of materials. This application is particularly relevant for developing surfaces resistant to microbial growth, contributing to hygiene and public health (El‐Wahab et al., 2015).

Chemical Structure and Reactivity Studies

Studies on the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of phenyl ethynyl sulfones have provided insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry, revealing complex pathways and products that could have implications in the design of new chemical entities (Vasin et al., 2014).

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7S/c1-5-35-24-18-21(19-25(36-6-2)26(24)37-7-3)29(32)38-28-27(39(33,34)23-16-12-9-13-17-23)20(4)30-31(28)22-14-10-8-11-15-22/h8-19H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNVWCPLMPCYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate

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